molecular formula C10H15NO B15252688 (1R)-1-(2-methoxy-5-methylphenyl)ethanamine

(1R)-1-(2-methoxy-5-methylphenyl)ethanamine

Cat. No.: B15252688
M. Wt: 165.23 g/mol
InChI Key: BIWQIGJYBOPFLL-MRVPVSSYSA-N
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Description

(1R)-1-(2-methoxy-5-methylphenyl)ethanamine: is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-methoxy-5-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens are employed under controlled conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition:

    Receptor Binding: The compound may interact with specific receptors in biological systems, influencing cellular responses.

Medicine:

    Pharmaceuticals: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

    Agrochemicals: The compound may be utilized in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methoxy-5-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    (1S)-1-(2-methoxy-5-methylphenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-methoxy-5-methylphenethylamine: A structurally related compound with a different substitution pattern on the aromatic ring.

    2-methoxy-5-methylbenzylamine: Another related compound with a different functional group attached to the aromatic ring.

Uniqueness:

    Chirality: The (1R)-enantiomer has specific three-dimensional properties that distinguish it from its (1S)-counterpart.

    Functional Group: The presence of the methoxy and methyl groups on the aromatic ring imparts unique reactivity and interaction profiles.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(2-methoxy-5-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m1/s1

InChI Key

BIWQIGJYBOPFLL-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)N

Origin of Product

United States

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